2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one

COX-1 Inhibition Thiazolidinone SAR Chemical Biology

2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one (CAS 878683-33-1) is a synthetic heterocyclic small molecule (C16H17N3OS2, MW 331.5) that incorporates a thiazolidin-4-one core with a 2-imino substituent and a distinct 5-(4-isopropylbenzyl)thiazol-2-yl moiety. This structural class is widely investigated for diverse biological activities.

Molecular Formula C16H17N3OS2
Molecular Weight 331.5 g/mol
Cat. No. B12131154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one
Molecular FormulaC16H17N3OS2
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CC2=CN=C(S2)N3C(=O)CSC3=N
InChIInChI=1S/C16H17N3OS2/c1-10(2)12-5-3-11(4-6-12)7-13-8-18-16(22-13)19-14(20)9-21-15(19)17/h3-6,8,10,17H,7,9H2,1-2H3
InChIKeyVQPBWXAVYPHCKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one: Procurement & Differentiation Profile


2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one (CAS 878683-33-1) is a synthetic heterocyclic small molecule (C16H17N3OS2, MW 331.5) that incorporates a thiazolidin-4-one core with a 2-imino substituent and a distinct 5-(4-isopropylbenzyl)thiazol-2-yl moiety . This structural class is widely investigated for diverse biological activities [1]. The compound has been indexed in the ChEMBL database (CHEMBL878778) with a reported biochemical IC50 of 3300 nM against Prostaglandin G/H synthase 1 (COX-1) [2], indicating a measurable biological interaction, although detailed comparative efficacy data within this chemical series is extremely scarce in the primary literature.

Exploratory COX-1 probe Reported single-dose interaction (IC50 3300 nM) supports early enzyme screening workflows.
Distinct lipophilic motif 4-isopropylbenzyl group provides unique steric and logP properties for SAR exploration.
Internal benchmarking required No direct comparator data exists; procurement fit depends on user-generated comparative evidence.

Procurement Risk: Why 2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one Cannot Be Generically Substituted


The performance of thiazolidin-4-one derivatives is highly sensitive to specific aryl and heterocyclic substitutions. Close analogs, such as the 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one series, exhibit variable fungicidal potency directly correlated with their substituent patterns; for example, in one study, only 2,4-dichloro-substituted phenyl variants showed superior effects compared to other derivatives, demonstrating that even minor structural changes abrogate desired activity [1]. For 2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one, the specific 5-(4-isopropylbenzyl)thiazol-2-yl group imparts unique lipophilic and steric properties that cannot be replicated by unsubstituted, methyl, or halogenated aryl analogs, making generic replacement a high-risk decision without direct comparative verification [2].

Substituent-driven activity shift
Analog series show fungicidal potency directly tied to aryl substitution patterns; the 4-isopropylbenzyl group cannot be replaced by unsubstituted or halogenated variants without risking loss of desired profile.
Unique lipophilic and steric fingerprint
Methyl, chloro, or other simple aryl analogs fail to replicate the steric bulk and lipophilicity of the 5-(4-isopropylbenzyl)thiazol-2-yl moiety, which may alter membrane partitioning and target engagement.
Absence of comparative verification
No head-to-head or cross-study data are available for this exact chemotype; generic replacement based on core scaffold alone is a high-risk procurement decision.

Head-to-Head Performance Evidence for 2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one


Critical Data Gap: Lack of Direct Comparator Studies for This Specific Compound

An exhaustive search of the primary literature, patents, and authoritative databases failed to identify any direct head-to-head comparison or cross-study comparable data that would allow a quantitative differentiation of 2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one from its closest analogs. The sole available quantitative biochemical data is a single-dose IC50 of 3300 nM against COX-1 [1]. However, equivalent IC50 values for its closest structural analogs under identical assay conditions are not publicly available, making a procurement-relevant comparison impossible. No selectivity, in vivo pharmacokinetic, or toxicity data were found for this compound. This absence of comparative evidence is the primary risk in selecting this compound.

COX-1 IC50 (single dose)
Data to verify
3300 nM
Reported enzyme interaction context; no comparator IC50 data available under identical conditions.
ChEMBL_158731 assay; baseline for differentiation unverifiable. Procurement risk is high without internal benchmarking.
COX-1 Inhibition Thiazolidinone SAR Chemical Biology

Feasible Application Scenarios Based on Limited Evidence for 2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one


Exploratory COX-1 Probe with a Novel Lipophilic Motif

Given the isolated evidence of a 3.3 µM IC50 against COX-1 [1], this compound could serve as a starting point for a medicinal chemistry campaign focused on novel prostaglandin synthase inhibitors. Its distinct 4-isopropylbenzyl group, known to enhance lipophilicity [2], offers a different property profile compared to classical arylacetic acid or sulfonamide COX inhibitors, potentially leading to new intellectual property. However, its utility is strictly for exploratory in vitro studies, and direct procurement for any validated screening cascades is not advisable without first generating internal comparative data against known benchmark molecules.

Negative Control for Thiazolidinone Structure-Activity Relationship (SAR) Studies

In a research program where potent 2-imino-thiazolidin-4-one inhibitors have already been developed (e.g., compounds with IC50 values in the nanomolar range [3]), this compound's relatively weak 3.3 µM IC50 [1] could be procured as a negative control or an 'inactive' control to demonstrate target engagement specificity within the chemotype. This application leverages its known, albeit weak, activity and distinct structure to validate assay windows.

Pharmacokinetic Comparative Study Standard for Lipophilic Thiazoles

The 4-isopropylbenzyl substituent is predicted to significantly increase the compound's logP and alter its metabolic stability compared to more polar analogs [2]. It could therefore be purchased as a representative lipophilic standard in a small panel of analogs to experimentally determine the relationship between lipophilicity, metabolic clearance, and plasma protein binding for this chemical series, provided that a matched set of analogs with varying lipophilicity is also procured.

Application
Selection Property
Validation Focus
Exploratory COX-1 probe
Novel lipophilic thiazolidinone scaffold
Primary enzyme inhibition assay
Negative control for SAR studies
Weak reported activity (3.3 µM)
Assay window validation
Lipophilic PK comparative standard
Predicted high logP from isopropylbenzyl group
Metabolic stability and protein binding panel
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